molecular formula C21H21N3S B12296984 6-Methyl-8-{[(pyridin-2-yl)sulfanyl]methyl}-9,10-didehydroergoline

6-Methyl-8-{[(pyridin-2-yl)sulfanyl]methyl}-9,10-didehydroergoline

Cat. No.: B12296984
M. Wt: 347.5 g/mol
InChI Key: VCRAKEDGLIINLR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Specific details on the synthetic routes and reaction conditions are proprietary and often customized by research laboratories .

Industrial Production Methods

Industrial production of Tiomergine is generally carried out in specialized facilities equipped to handle complex organic synthesis. The process involves stringent quality control measures to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

Tiomergine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols .

Scientific Research Applications

Tiomergine has a wide range of applications in scientific research:

Mechanism of Action

Tiomergine exerts its effects by acting as a dopamine receptor agonist. It binds to dopamine receptors, mimicking the action of dopamine and activating the associated signaling pathways. This interaction influences various physiological processes, including mood regulation, motor control, and reward mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Bromocriptine: Another dopamine receptor agonist used in the treatment of Parkinson’s disease.

    Pergolide: A dopamine agonist used for similar therapeutic purposes.

    Cabergoline: Known for its long-lasting effects on dopamine receptors.

Uniqueness of Tiomergine

Tiomergine is unique due to its specific binding affinity and selectivity for certain dopamine receptor subtypes. This makes it a valuable tool in research focused on understanding the nuances of dopamine signaling and its implications in various diseases .

Properties

Molecular Formula

C21H21N3S

Molecular Weight

347.5 g/mol

IUPAC Name

7-methyl-9-(pyridin-2-ylsulfanylmethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C21H21N3S/c1-24-12-14(13-25-20-7-2-3-8-22-20)9-17-16-5-4-6-18-21(16)15(11-23-18)10-19(17)24/h2-9,11,14,19,23H,10,12-13H2,1H3

InChI Key

VCRAKEDGLIINLR-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CSC5=CC=CC=N5

Origin of Product

United States

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